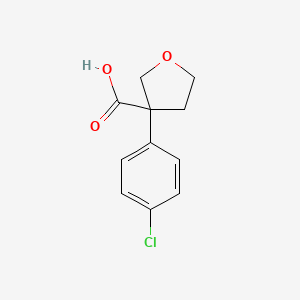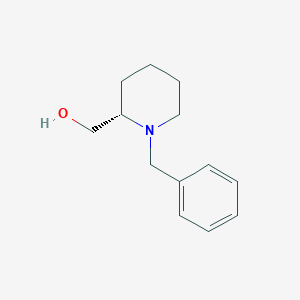
3-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid is an organic compound that features a tetrahydrofuran ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with dihydrofuran under acidic conditions to form the tetrahydrofuran ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. Common reagents used in these reactions include methanesulfonic acid and oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester
Uniqueness
3-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid is unique due to its tetrahydrofuran ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack the tetrahydrofuran ring or have different substituents .
Propiedades
Número CAS |
1035261-04-1 |
|---|---|
Fórmula molecular |
C11H11ClO3 |
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3/c12-9-3-1-8(2-4-9)11(10(13)14)5-6-15-7-11/h1-4H,5-7H2,(H,13,14) |
Clave InChI |
XBBNELOFWCSODV-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1(C2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B8569586.png)
![4-[5-Methoxy-2-(phenylethynyl)phenyl]butan-2-one](/img/structure/B8569589.png)
![8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8569590.png)
![11-{4-[2-(Piperidin-1-yl)ethoxy]phenyl}-11H-benzo[a]fluorene-3,9-diol](/img/structure/B8569592.png)


![N-(2-Hydroxyethyl)-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8569618.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorobenzaldehyde](/img/structure/B8569634.png)


![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-6-methyl-, 1-oxide](/img/structure/B8569658.png)
